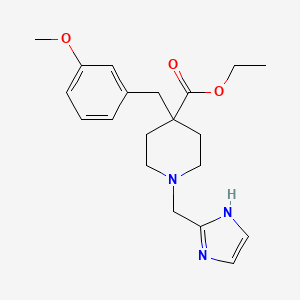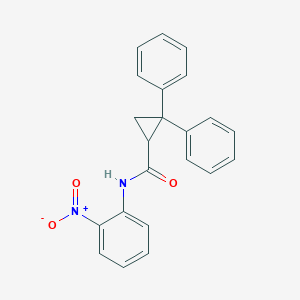![molecular formula C15H24N2S B5116576 N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5116576.png)
N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine, also known as Methylthioamphetamine (MTA), is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent psychostimulant that has been widely used in scientific research to study the central nervous system and its effects on behavior.
作用机制
MTA acts as a potent psychostimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It works by inhibiting the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an increase in neuronal activity and the release of various hormones and neurotransmitters, leading to the characteristic effects of psychostimulants.
Biochemical and Physiological Effects
MTA has been shown to have various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, leading to an increase in metabolism and energy expenditure. It also increases the release of various hormones and neurotransmitters, leading to an increase in alertness, focus, and motivation. MTA has also been shown to have neurotoxic effects on the brain, leading to damage to neurons and other brain cells.
实验室实验的优点和局限性
MTA has several advantages for use in lab experiments. It is a potent psychostimulant that produces reliable and consistent effects on behavior and physiology. It is also relatively easy to synthesize and has a long shelf life, making it a cost-effective option for researchers. However, MTA also has several limitations. It has neurotoxic effects on the brain, making it unsuitable for long-term studies. It is also a controlled substance, making it difficult to obtain and use in some jurisdictions.
未来方向
There are several future directions for the use of MTA in scientific research. One area of interest is the development of new psychostimulant drugs that are less toxic and have fewer side effects. Another area of interest is the study of the effects of psychostimulants on the brain and behavior in different populations, such as children, adolescents, and the elderly. Additionally, there is a need for more research on the long-term effects of psychostimulant use on the brain and behavior.
Conclusion
In conclusion, N-[2-(methylthio)phenyl]-1-propyl-4-piperidinaminephetamine (MTA) is a potent psychostimulant that has been widely used in scientific research to study the central nervous system and its effects on behavior. It is synthesized using various methods and acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain. MTA has several advantages and limitations for use in lab experiments and has several future directions for research.
合成方法
MTA can be synthesized using various methods, including the Leuckart-Wallach reaction, reductive amination, and the Mannich reaction. The Leuckart-Wallach reaction involves the reaction of benzyl methyl ketone with hydrochloric acid and formamide to produce MTA. Reductive amination involves the reaction of 4-methylthiophenyl-2-propanone with propylamine and sodium borohydride to produce MTA. The Mannich reaction involves the reaction of 4-methylthiophenyl-2-propanone with formaldehyde and propylamine to produce MTA.
科学研究应用
MTA has been widely used in scientific research to study the central nervous system and its effects on behavior. It has been used to study the effects of psychostimulants on neurotransmitter release, neuronal activity, and behavior. MTA has also been used to study the effects of psychostimulants on the reward system and addiction.
属性
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2S/c1-3-10-17-11-8-13(9-12-17)16-14-6-4-5-7-15(14)18-2/h4-7,13,16H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKRWZVKUGTTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-adamantylmethyl)-N-(2-hydroxyethyl)-5-[(3-methoxyphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5116500.png)


![N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine](/img/structure/B5116539.png)

![5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5116544.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5116559.png)



![4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5116586.png)
![3'-benzyl 5'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5116594.png)
![N-{2-[methyl(phenyl)amino]ethyl}-4-(1-piperidinylmethyl)benzamide](/img/structure/B5116605.png)

